molecular formula C15H18N2O4S B15081892 Methyl 2-{[(3-formyl-2,2-dimethyl-1,3-thiazolidin-4-yl)carbonyl]amino}benzoate

Methyl 2-{[(3-formyl-2,2-dimethyl-1,3-thiazolidin-4-yl)carbonyl]amino}benzoate

Cat. No.: B15081892
M. Wt: 322.4 g/mol
InChI Key: LWIUVYRRYLHBKH-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-formyl-2,2-dimethyl-1,3-thiazolidin-4-yl)carbonyl]amino}benzoate is a complex organic compound that contains a thiazolidine ring, a benzoate ester, and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3-formyl-2,2-dimethyl-1,3-thiazolidin-4-yl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the formation of the thiazolidine ring through the cyclization of appropriate precursors, followed by the introduction of the formyl group and the benzoate ester. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-formyl-2,2-dimethyl-1,3-thiazolidin-4-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the benzoate ester under basic or acidic conditions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted benzoate derivatives.

Scientific Research Applications

Methyl 2-{[(3-formyl-2,2-dimethyl-1,3-thiazolidin-4-yl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[(3-formyl-2,2-dimethyl-1,3-thiazolidin-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The thiazolidine ring and formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The benzoate ester can enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-formylbenzoate: Similar structure but lacks the thiazolidine ring.

    2,4-Disubstituted thiazoles: Contains the thiazole ring but different substituents.

    Indole derivatives: Contains a different heterocyclic ring system but similar functional groups.

Uniqueness

Methyl 2-{[(3-formyl-2,2-dimethyl-1,3-thiazolidin-4-yl)carbonyl]amino}benzoate is unique due to the combination of its thiazolidine ring, formyl group, and benzoate ester. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 2-[(3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C15H18N2O4S/c1-15(2)17(9-18)12(8-22-15)13(19)16-11-7-5-4-6-10(11)14(20)21-3/h4-7,9,12H,8H2,1-3H3,(H,16,19)

InChI Key

LWIUVYRRYLHBKH-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C(CS1)C(=O)NC2=CC=CC=C2C(=O)OC)C=O)C

Origin of Product

United States

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